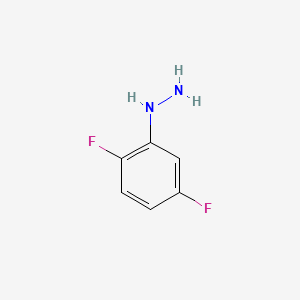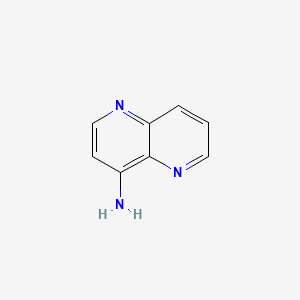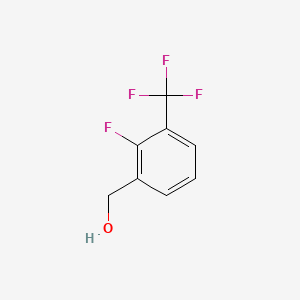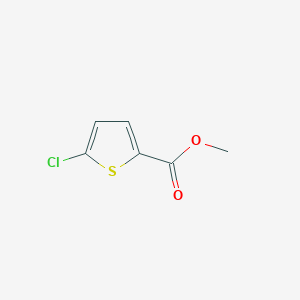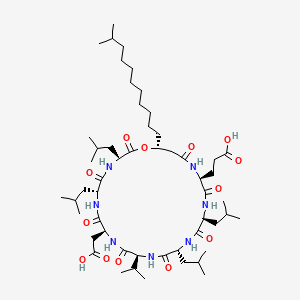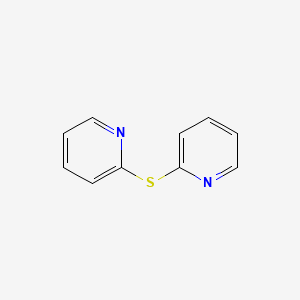
2,2'-Thiodipyridine
概要
説明
2,2’-Thiodipyridine, often abbreviated as TDP, is a sulfur-containing heterocyclic compound with the formula C10H8N2S . It mediates inter-unit disulfide cross-linking and interacts with carbon nucleophiles to yield thiopyridyl derivatives .
Molecular Structure Analysis
The molecular formula of 2,2’-Thiodipyridine is C10H8N2S . Its molecular weight is 188.249 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,2’-Thiodipyridine interacts with carbon nucleophiles to yield thiopyridyl derivatives . It can be used as a chelate ligand for copper or zinc ions . It also binds to epidermal growth factor (EGF) and other molecules with a hydroxyl group .Physical And Chemical Properties Analysis
The molecular weight of 2,2’-Thiodipyridine is 188.249 . It’s a solid substance with a melting point of 56-58 °C . It should be stored at a temperature between 2-8°C .科学的研究の応用
Molecular Electronics
- Conformational Switching and Rectifying Behavior : A study by Derosa, Guda, and Seminario (2003) demonstrates the use of 3-nitro-2-(3'-nitro-2'-ethynylpyridine)-5-thiopyridine molecules for charge-induced conformational switching and rectifying behavior, suggesting applications in memory devices and nano-actuators controlled by external fields or bias voltages (Derosa, Guda, & Seminario, 2003).
Material Sciences
- Synthesis and Applications in Material Sciences : Husson and Knorr (2012) review the synthesis and applications of 2,2′:6′,2″-terpyridines, functionalized with thiophene rings, highlighting their utility in solar cells and macromolecular sciences (Husson & Knorr, 2012).
- Catalytic Applications : Winter, Newkome, and Schubert (2011) explore the use of terpyridines and their transition metal complexes in catalysis, relevant for artificial photosynthesis, biochemical and organic transformations, and polymerization reactions (Winter, Newkome, & Schubert, 2011).
Antimicrobial Studies
- Potential Antimicrobial Drugs : Koszelewski et al. (2021) conducted a study on 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines, highlighting their potential as antimicrobial drugs against various Gram-stained bacteria, showcasing the structural dependence of their biological activity (Koszelewski et al., 2021).
Synthesis and Characterization
- Synthesis of 2-Pyridone : Parmar and Bhatt (2020) discuss the transformation of 2-thiopyridine into 2-pyridones through aromatic nucleophilic substitution, indicating the versatility of 2-thiopyridines in organic synthesis (Parmar & Bhatt, 2020).
Coordination Polymers
- Uranyl Coordination Polymers : Thangavelu, Butcher, and Cahill (2015) explore the role of N-donor sterics on the coordination environment of uranyl thiophenedicarboxylate coordination polymers, revealing insights into their crystal structures and luminescence properties (Thangavelu, Butcher, & Cahill, 2015).
Safety And Hazards
2,2’-Thiodipyridine is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s toxic if swallowed or in contact with skin . Precautionary measures include washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves/protective clothing .
特性
IUPAC Name |
2-pyridin-2-ylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNZOSCOWGGTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334554 | |
| Record name | 2,2'-Thiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Thiodipyridine | |
CAS RN |
4262-06-0 | |
| Record name | 2,2'-Thiodipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


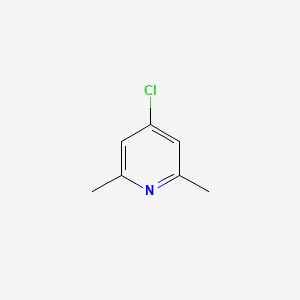
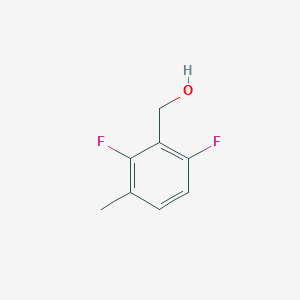
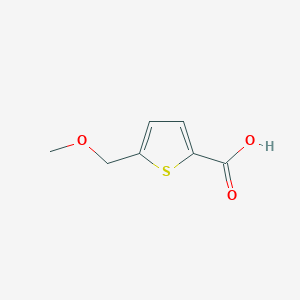
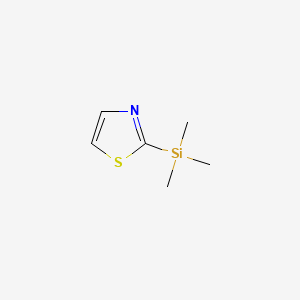
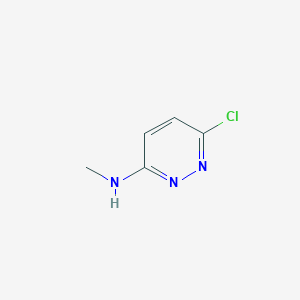
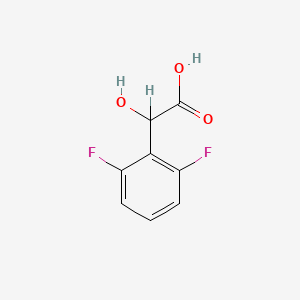
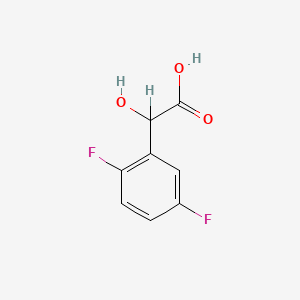
![2-Ethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1297452.png)
